2,2-Diethoxypropane
Overview
Description
2,2-Diethoxypropane is a chemical compound that has been studied for its potential applications in synthetic organic chemistry. It serves as a precursor to various chemical reactions and can be used to produce other compounds of interest.
Synthesis Analysis
The synthesis of 2,2-diethoxypropane involves the reaction of acetone with triethyl orthoformate in the presence of ammonia chloride as a catalyst. This process is relatively straightforward and yields 2,2-diethoxypropane, which can then be pyrolytically decomposed to produce 2-ethoxypropene in a liquid medium of benzyl silicon oil, with an overall yield of 64.8% .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2,2-diethoxypropane, they do provide insights into related compounds. For example, the crystal and molecular structures of the cis- and trans-isomers of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane have been determined by X-ray analysis, which could offer some indirect information about the steric and electronic effects in molecules with similar substituents .
Chemical Reactions Analysis
2,2-Diethoxypropane undergoes a gas-phase thermal elimination reaction to give ethanol, acetone, and ethylene. This reaction is homogeneous, unimolecular, and follows a first-order rate law. The elimination proceeds through a concerted nonsynchronous four-membered cyclic transition state mechanism, with the rate-determining step being the elongation of the C-O bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diethoxypropane are not explicitly detailed in the provided papers. However, the kinetics and mechanisms of its unimolecular elimination have been studied, providing some insight into its reactivity and stability under certain conditions. The rate coefficients for its decomposition have been determined experimentally and supported by theoretical calculations using DFT methods .
Scientific Research Applications
Gas-Phase Thermal Elimination Studies : The elimination of DEP in the gas phase results in ethanol, acetone, and ethylene. This reaction follows a first-order rate law and involves a concerted cyclic transition state mechanism (Felix Rosas et al., 2012).
Hydroxamic Acid Protecting Groups : DEP is used in the synthesis of 5,5-Dimethyl-1,4,2-dioxazoles, which act as aprotic hydroxamic acid protecting groups. These are stable under various conditions and can be reverted to hydroxamic acid (Michel Couturier et al., 2002).
Direct Synthesis of Diethyl Carbonate : DEP acts as a dehydrating agent in the synthesis of diethyl carbonate from CO2 and ethanol. The process uses a combination catalyst of CeO2 and H-FAU zeolite (T. Chang et al., 2020).
Tunneling Effect in Decomposition : The decomposition of DEP shows a significant tunneling effect at low temperatures, as indicated by experimental and theoretical studies (Hui Jiang et al., 2005).
Dehydration of Plant Material for Microscopy : DEP is used for rapid chemical dehydration of plant tissue during sample preparation for light and electron microscopy, maintaining excellent preservation and ultrastructural morphology (Chin-Ho Lin et al., 1977).
Solvent and Tunneling Effects in Decomposition : Studies on the decomposition of DEP in the condensed phase indicate the importance of considering solvent and tunneling effects (Hui Jiang et al., 2006).
Gas Phase Reactivity with OH Radicals : Research on the reactivity of DEP with hydroxyl radicals in the gas phase provides insights into reaction mechanisms and the prediction of reaction rates for aliphatic polyethers (Philippe Dagaut et al., 1989).
Safety And Hazards
properties
IUPAC Name |
2,2-diethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLGYBGTRHODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059568 | |
Record name | Propane, 2,2-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxypropane | |
CAS RN |
126-84-1 | |
Record name | 2,2-Diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIETHOXYPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 2,2-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2,2-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIETHOXYPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I1QHH2K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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